molecular formula C17H15F3O4 B3083620 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid CAS No. 1142201-99-7

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid

Cat. No.: B3083620
CAS No.: 1142201-99-7
M. Wt: 340.29 g/mol
InChI Key: RUNPSBFTTFYTKX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid is an organic compound with the molecular formula C17H15F3O3 It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 3-(trifluoromethyl)benzyl alcohol.

    Esterification: The first step involves the esterification of 3-ethoxybenzoic acid with 3-(trifluoromethyl)benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the ethoxy and benzyl ether groups contribute to its overall stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxybenzoic acid: Lacks the trifluoromethyl and benzyl ether groups, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the ethoxy and benzyl ether groups.

    4-Ethoxybenzoic acid: Similar structure but with the ethoxy group in a different position, leading to variations in reactivity and applications.

Uniqueness

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethoxy and benzyl ether groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O4/c1-2-23-15-9-12(16(21)22)6-7-14(15)24-10-11-4-3-5-13(8-11)17(18,19)20/h3-9H,2,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNPSBFTTFYTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178541
Record name Benzoic acid, 3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-99-7
Record name Benzoic acid, 3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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